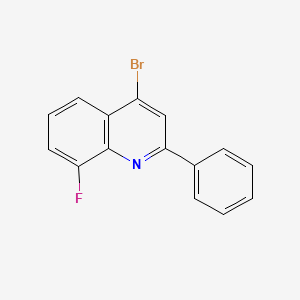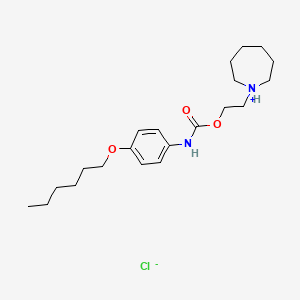
2-(4,4-Bis(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the indolium family and is characterized by its complex structure, which includes multiple dimethylamino groups and a butadienyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the Wittig reaction between chloromethylene (triphenyl)phosphine ylide and 4-(dimethylamino)benzaldehyde, followed by hydrochloric acid elimination . This reaction forms the butadienyl linkage, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the butadienyl linkage.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to saturated compounds.
Scientific Research Applications
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Mechanism of Action
The mechanism of action of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride involves its ability to absorb light and transfer energy. This property makes it useful in applications like photodynamic therapy, where it can generate reactive oxygen species upon light activation. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another compound with dimethylamino groups but different core structure.
Uniqueness
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific combination of functional groups and its ability to act as a versatile dye and reagent in various scientific fields. Its structure allows for a range of chemical modifications, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
54268-69-8 |
|---|---|
Molecular Formula |
C31H36ClN3 |
Molecular Weight |
486.1 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C31H36N3.ClH/c1-31(2)28-12-8-9-13-29(28)34(7)30(31)14-10-11-27(23-15-19-25(20-16-23)32(3)4)24-17-21-26(22-18-24)33(5)6;/h8-22H,1-7H3;1H/q+1;/p-1 |
InChI Key |
VAASUAVHNVHECY-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stibine, tris[[(isooctylthio)acetyl]oxy]-](/img/structure/B13760221.png)

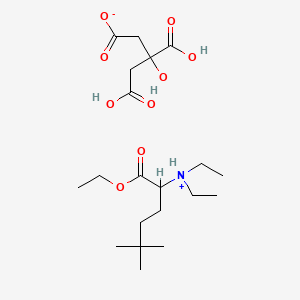
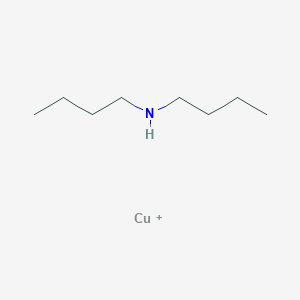
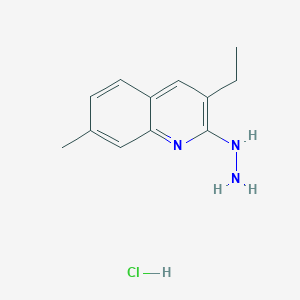
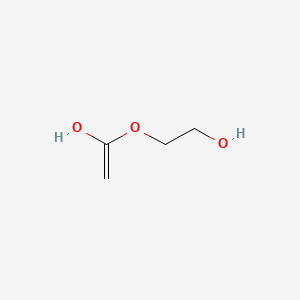
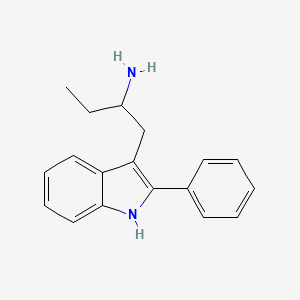
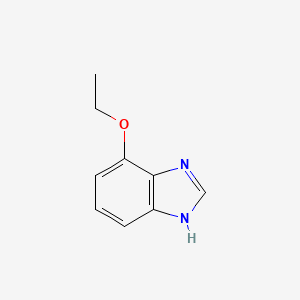
![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
